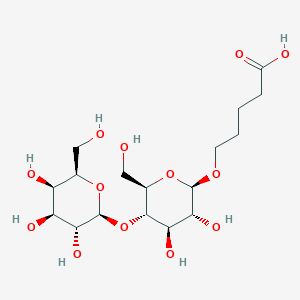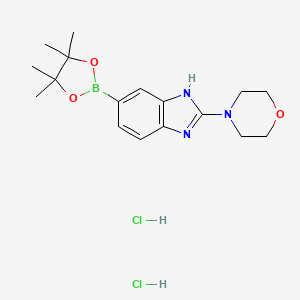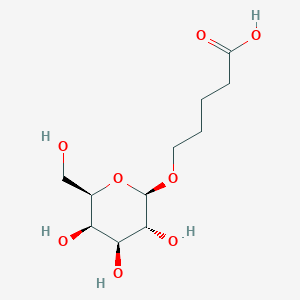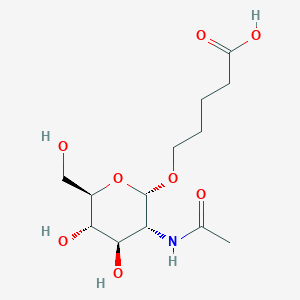
5-(beta-D-Lactopyranosyl-oxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(beta-D-Lactopyranosyl-oxy)pentanoic acid (5-LPO) is a five-carbon sugar acid that has been studied for its potential applications in the field of science and medicine. 5-LPO is a structural analog of 5-hydroxytryptophan (5-HTP), a naturally occurring amino acid, and has been shown to possess similar biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(beta-D-Lactopyranosyl-oxy)pentanoic acid has a wide range of applications in scientific research. It has been used to study the effect of 5-HTP on the serotonin system, as well as to investigate the role of 5-HTP in the regulation of mood. Additionally, this compound has been used to investigate the role of 5-HTP in the regulation of sleep and appetite. Furthermore, this compound has been used to study the effect of 5-HTP on the metabolism of carbohydrates, lipids, and proteins.
Wirkmechanismus
The mechanism of action of 5-(beta-D-Lactopyranosyl-oxy)pentanoic acid is not fully understood. However, it is believed that this compound acts as a precursor to 5-HTP, which is then converted to serotonin in the brain. Serotonin is a neurotransmitter involved in the regulation of mood, sleep, and appetite. Additionally, this compound may also act as an agonist of 5-HTP receptors, which could further modulate the activity of serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. Additionally, this compound has been shown to have antidepressant and anxiolytic effects. Furthermore, this compound has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(beta-D-Lactopyranosyl-oxy)pentanoic acid in lab experiments offers several advantages. First, this compound is easily synthesized and can be stored for long periods of time. Second, this compound is relatively inexpensive, making it a cost-effective option for research. Finally, this compound is relatively safe and non-toxic, making it a safe option for laboratory use.
However, there are also some limitations to using this compound in lab experiments. First, this compound is not as stable as other compounds, making it difficult to store for long periods of time. Second, this compound is not as widely available as other compounds, making it difficult to obtain. Finally, this compound has not been extensively studied, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential applications of 5-(beta-D-Lactopyranosyl-oxy)pentanoic acid are vast and numerous. One potential future direction for this compound is its use as an antidepressant or anxiolytic. Additionally, this compound could be used to study the role of 5-HTP in the regulation of appetite, sleep, and cognition. Furthermore, this compound could be used to study the effect of 5-HTP on the metabolism of carbohydrates, lipids, and proteins. Finally, this compound could be used to investigate the role of 5-HTP in the regulation of mood and behavior.
Synthesemethoden
5-(beta-D-Lactopyranosyl-oxy)pentanoic acid can be synthesized through a variety of methods. One method involves the use of a Grignard reagent to form a reaction between a keto ester and a lactone. Another method involves the use of a base-catalyzed reaction between a keto ester and a lactone. Finally, this compound can also be synthesized through the use of a condensation reaction between a keto ester and a lactone.
Eigenschaften
IUPAC Name |
5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O13/c18-5-7-10(22)11(23)13(25)17(28-7)30-15-8(6-19)29-16(14(26)12(15)24)27-4-2-1-3-9(20)21/h7-8,10-19,22-26H,1-6H2,(H,20,21)/t7-,8-,10+,11+,12-,13-,14-,15-,16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILOTBGVUGLVRX-VTEGJVQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)






![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![(+/-)-tert-Butyl-1-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate, 98%](/img/structure/B6310480.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-4-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310491.png)